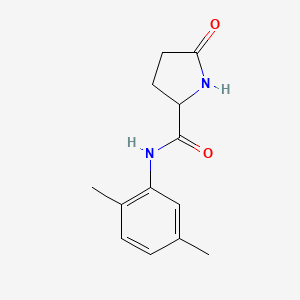

N-(2,5-dimethylphenyl)-5-oxoprolinamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H16N2O2 |

|---|---|

Molecular Weight |

232.28 g/mol |

IUPAC Name |

N-(2,5-dimethylphenyl)-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C13H16N2O2/c1-8-3-4-9(2)11(7-8)15-13(17)10-5-6-12(16)14-10/h3-4,7,10H,5-6H2,1-2H3,(H,14,16)(H,15,17) |

InChI Key |

WJKRCECFCAIKAG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2CCC(=O)N2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Enzymatic Approaches to N 2,5 Dimethylphenyl 5 Oxoprolinamide

Established Synthetic Pathways for 5-Oxoproline Core Structures

The foundational component of the target molecule is 5-oxoproline, also known as pyroglutamic acid. This compound is a five-membered lactam, a cyclic amide, derived from the intramolecular cyclization of glutamic acid. researchgate.net The synthesis of N-aryl oxoprolinamides, such as N-(2,5-dimethylphenyl)-5-oxoprolinamide, therefore begins with 5-oxoproline or its derivatives, followed by the creation of an amide linkage.

Amide Bond Formation Strategies for Oxoprolinamide Synthesis

The crucial step in synthesizing this compound is the coupling of the carboxylic acid of the 5-oxoproline ring with the amino group of 2,5-dimethylaniline (B45416). This transformation is typically accomplished using coupling reagents that activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. researchgate.net

Carbodiimides are a class of highly effective dehydrating agents used to promote the formation of amide and ester bonds. wikipedia.org In the context of this compound synthesis, a carbodiimide (B86325) would be used to activate the carboxylic acid of a 5-oxoproline precursor.

The general mechanism involves the reaction of the carboxylic acid with the carbodiimide (e.g., DCC or EDC) to form a highly reactive O-acylisourea intermediate. wikipedia.orgnih.gov This intermediate is then rapidly attacked by the nucleophilic nitrogen of 2,5-dimethylaniline to yield the desired amide product and a urea (B33335) byproduct (e.g., N,N'-dicyclohexylurea). wikipedia.org

To enhance yield and minimize side reactions, such as the rearrangement of the O-acylisourea to a stable N-acylurea, additives are often employed. wikipedia.orgumich.edu These additives, like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu), react with the O-acylisourea to form an active ester that is more stable but still sufficiently reactive to undergo amidation. nih.govumich.edu

Table 1: Common Reagents in Carbodiimide-Mediated Coupling

| Reagent | Acronym | Role | Byproduct |

| N,N'-Dicyclohexylcarbodiimide | DCC | Coupling Agent | Dicyclohexylurea (DCU) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Coupling Agent | 1-Ethyl-3-(3-dimethylaminopropyl)urea (EDU) |

| 1-Hydroxybenzotriazole | HOBt | Additive (Reduces side reactions) | - |

| N-Hydroxysuccinimide | HOSu | Additive (Reduces side reactions) | - |

Uronium and related aminium or phosphonium (B103445) salts represent another major class of coupling reagents for amide bond formation. sigmaaldrich.com These reagents are known for their high efficiency, rapid reaction times, and success in coupling sterically hindered components. sigmaaldrich.com

Reagents such as HBTU, HATU, and PyBOP function by activating the carboxylic acid of the 5-oxoproline precursor. sigmaaldrich.com In the presence of a non-nucleophilic base (e.g., DIPEA), the coupling reagent reacts with the carboxylic acid to form an active ester (e.g., an OBt or OAt ester), which then readily reacts with 2,5-dimethylaniline. sigmaaldrich.com

HATU is often considered one of the most effective reagents, particularly for challenging couplings, due to the nature of its HOAt leaving group which provides anchimeric assistance during the reaction. sigmaaldrich.com Phosphonium-based reagents like PyBOP are also highly effective and avoid a specific side reaction associated with uronium salts—the guanidinylation of the reacting amine. sigmaaldrich.com

Table 2: Comparison of Common Uronium and Phosphonium Reagents

| Reagent | Acronym | Reagent Type | Key Feature |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Uronium | Widely used, efficient |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Aminium | Highly reactive, good for hindered couplings |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium | Efficient, does not cause guanidinylation side reaction |

Precursor Synthesis and Derivatization Routes

The properties and ultimate structure of the final product can be modified by using derivatized 5-oxoproline precursors. These precursors are synthesized from readily available starting materials like L-glutamic acid. researchgate.net

The synthesis of N-substituted 5-oxoprolines often begins with L-glutamic acid, which is first cyclized to form 5-oxoproline. researchgate.netnih.gov The nitrogen atom of the lactam ring can then be alkylated. For the synthesis of a compound like 1-(2,2-dimethylpropyl)-5-oxoproline, this would involve reacting 5-oxoproline (or its ester) with a suitable neopentyl halide (e.g., neopentyl bromide) under basic conditions. The resulting N-alkylated 5-oxoproline ester can then be hydrolyzed to yield the desired carboxylic acid precursor, ready for coupling with an amine.

For creating more complex and stereochemically defined analogs, chiral derivatives of 5-oxoproline are synthesized. Research has detailed the synthesis of (2S, 4S)-4-(N-Ts)- and (2S, 4S)-4-(N-Boc)-phenylamino-5-oxoprolines. nih.govresearchgate.net These compounds serve as valuable building blocks for peptides and other bioactive molecules. nih.gov

The synthesis is significant because it demonstrates that these derivatives can be prepared and subsequently used in amide-forming reactions without compromising the stereochemical integrity of the chiral centers or leading to the opening of the lactam ring. nih.govresearchgate.net This stability is maintained even with the presence of bulky protecting groups (Tosyl and Boc) adjacent to the reaction site, which can often introduce steric hindrance. nih.gov The stereochemistry of the products is typically confirmed using NMR techniques. nih.govresearchgate.net

Advanced Stereoselective Synthesis of this compound and Analogues

Enantioselective Catalysis in Oxoprolinamide Synthesis

Enantioselective catalysis offers a powerful and atom-economical approach to establishing chirality, minimizing the need for chiral auxiliaries or resolutions. Transition-metal catalysis, in particular, has been instrumental in developing highly selective transformations.

The inherent chirality of starting materials can be leveraged to direct the stereochemical outcome of a reaction. (S)-5-Oxoproline, also known as pyroglutamic acid, is a readily available and inexpensive chiral building block derived from the cyclization of L-glutamic acid. Its utility as a chiral precursor is well-established in the asymmetric synthesis of a wide array of bioactive molecules. acs.org In the context of synthesizing this compound, the pyroglutamic acid core provides a foundational chiral scaffold.

The asymmetric induction by chiral ligands is a cornerstone of enantioselective C-H activation. While (S)-5-oxoproline itself can act as a chiral starting material, the broader principle involves the use of specifically designed chiral ligands that coordinate to a metal center, creating a chiral environment that biases the reaction pathway towards one enantiomer. This strategy is crucial for constructing complex molecules with high optical purity.

Recent advancements in catalysis have highlighted the utility of earth-abundant metals like cobalt for C-H activation and functionalization. Cobalt catalysis provides a cost-effective and sustainable alternative to more precious metals like rhodium and palladium. Cobalt-catalyzed annulation reactions, where a new ring is formed through C-H activation, are particularly powerful for constructing heterocyclic scaffolds. nih.govresearchgate.net

For the synthesis of pyroglutamate-containing structures, a cobalt-catalyzed annulation of a suitable precursor with an alkyne could, in principle, generate the desired chiral pyrrolidinone ring system. researchgate.net These reactions often proceed via a metallacyclic intermediate, and the presence of a chiral ligand can effectively control the stereochemical outcome of the cyclization, leading to high enantioselectivity. While a specific cobalt-catalyzed synthesis for this compound has not been detailed in the literature, the general methodology of cobalt-catalyzed C-H annulation presents a promising avenue for its stereoselective preparation. nih.govresearchgate.net

Exploration of Diastereoselective Control in this compound Synthesis

When a molecule contains more than one stereocenter, the relative stereochemistry between them becomes a critical consideration. Diastereoselective synthesis aims to control the formation of one diastereomer over others. In the context of this compound analogues that may bear additional substituents on the pyroglutamate (B8496135) ring, controlling the diastereoselectivity is paramount.

Substrate-controlled diastereoselective methods often rely on the existing stereochemistry of the starting material to direct the approach of reagents. For instance, the alkylation of pyroglutamate derivatives can proceed with high diastereoselectivity due to the steric hindrance imposed by the existing ring structure and its substituents. This approach has been successfully applied to the synthesis of various substituted pyroglutamates.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to chemical synthesis aims to reduce the environmental impact of chemical processes. This involves considerations such as atom economy, the use of safer solvents, energy efficiency, and waste reduction.

For the synthesis of amides like this compound, several green chemistry metrics can be applied to evaluate the sustainability of different synthetic routes. acs.orgacs.orged.govwhiterose.ac.uk

| Green Chemistry Metric | Description | Relevance to Amide Synthesis |

| Atom Economy | A measure of the efficiency of a reaction in converting reactant atoms to product atoms. | Direct amide formation from a carboxylic acid and an amine has a high atom economy, as the only byproduct is water. In contrast, methods involving activating agents or protecting groups have lower atom economies. |

| Process Mass Intensity (PMI) | The ratio of the total mass of materials (reactants, solvents, reagents, process water) used to the mass of the final product. | A lower PMI indicates a more sustainable process. For amide synthesis, minimizing the use of solvents and purification materials is key to reducing the PMI. ucl.ac.uk |

| E-Factor | The ratio of the mass of waste generated to the mass of the final product. | Similar to PMI, a lower E-Factor is desirable. Catalytic methods generally have lower E-Factors than stoichiometric reactions. |

| Solvent Selection | Choosing solvents with lower environmental impact, toxicity, and safety hazards. | The use of greener solvents, or even solvent-free conditions, can significantly improve the environmental profile of an amide synthesis. |

Table 1: Key Green Chemistry Metrics in Amide Synthesis acs.orgacs.orged.govwhiterose.ac.ukucl.ac.uk

Molecular Design and Structure Activity Relationship Sar Studies of N 2,5 Dimethylphenyl 5 Oxoprolinamide

Ligand-Receptor Interaction Profiling for N-(2,5-dimethylphenyl)-5-oxoprolinamide

The interaction of a ligand with its biological receptor is a cornerstone of its pharmacological activity. For this compound, the potential interactions can be inferred from its constituent moieties: the N-(2,5-dimethylphenyl) group and the 5-oxoproline (pyroglutamic acid) amide core.

The 5-oxoproline ring, a cyclic lactam of glutamic acid, presents several key features for receptor binding. The amide carbonyl and the lactam carbonyl can act as hydrogen bond acceptors, while the amide N-H can serve as a hydrogen bond donor. Studies on bisphenolic amides that mimic motifs in estrogen receptor (ER) ligands have shown that the amide core can define a rigid geometry for receptor interaction. nih.gov The affinity of these amides for the ER is influenced by the distribution of bulk and polarity. nih.gov In the case of pyroglutamic acid amides acting as P2X7 receptor antagonists, molecular modeling has been instrumental in understanding their binding modes. nih.gov

The N-(2,5-dimethylphenyl) moiety introduces a significant hydrophobic component to the molecule. This aromatic ring can engage in van der Waals forces, hydrophobic interactions, and potential π-π stacking with aromatic residues within a receptor's binding pocket. The 2,5-dimethyl substitution pattern on the phenyl ring creates a specific steric profile that can influence binding selectivity and affinity. The 2,5-dimethylphenyl scaffold is a feature in various antimicrobial compounds, suggesting its importance in interactions with biological targets. mdpi.com

Therefore, the ligand-receptor interaction profile of this compound is likely characterized by a combination of hydrogen bonding facilitated by the 5-oxoprolinamide core and hydrophobic interactions driven by the N-(2,5-dimethylphenyl) group. The specific orientation and strength of these interactions would be dictated by the topology and chemical nature of the receptor's binding site.

Structure-Activity Relationships of this compound and its Analogues

The biological activity of a compound can be finely tuned by modifying its chemical structure. The following sections explore the SAR of analogues of this compound, focusing on modifications to its key structural components.

The N-(2,5-dimethylphenyl) group is a critical pharmacophore in several classes of biologically active molecules. Its modification can significantly impact potency and selectivity. For instance, in a series of N-phenyl aromatic amide derivatives developed as xanthine (B1682287) oxidase inhibitors, the nature of the substituents on the N-phenyl ring played a crucial role in determining inhibitory potency. nih.gov

In the context of antimicrobial agents, the 2,5-dimethylphenyl scaffold is a common feature in compounds active against a range of microorganisms. mdpi.com Research on N-2,5-dimethylphenylthioureido acid derivatives has highlighted the importance of this moiety for antimicrobial activity against Gram-positive pathogens. mdpi.com

The 5-oxoproline (or pyroglutamic acid) ring is a versatile scaffold found in numerous biologically active compounds. rdd.edu.iqunipa.it Its rigid structure and available points for substitution make it an attractive template for drug design.

Studies on arylsulfonyl pyroglutamic acid derivatives have demonstrated that substitutions on the pyroglutamic acid core can modulate cytotoxic activity against cancer cell lines. researchgate.net A qualitative SAR study of a library of pyroglutamate (B8496135) derivatives revealed that specific substitutions are crucial for antibacterial potency. researchgate.netbanglajol.info For example, certain pyroglutamate esters have shown significant antifungal activity, with the nature of the ester group being a key determinant of potency.

In a series of pyroglutamic acid amide antagonists of the P2X7 receptor, modifications to the pyroglutamide structure were extensively investigated to optimize potency and in vivo activity. nih.gov This underscores the importance of the 5-oxoproline ring as a scaffold that can be systematically modified to fine-tune pharmacological properties. Therefore, introducing substituents at various positions on the 5-oxoproline ring of this compound could lead to analogues with altered potency, selectivity, and pharmacokinetic properties.

To further understand the potential SAR of this compound, it is instructive to examine related chemical structures.

N-substituted phenyldihydropyrazolones share a heterocyclic core with an N-phenyl substituent, making them relevant structural analogues. A study on these compounds as inhibitors of Trypanosoma cruzi revealed important SAR insights. nih.gov It was found that more apolar compounds generally exhibited better activity. nih.gov While modifications to the pyrazolone (B3327878) nitrogen did not lead to an improvement in potency over the lead compound, NPD-0227 (pIC₅₀ = 6.4), the study provided valuable SAR data. nih.gov The introduction of a piperidine (B6355638) linker to the pyrazolone nitrogen offered new avenues for derivatization. nih.gov

Table 1: SAR of N-Substituted Phenyldihydropyrazolone Analogues against T. cruzi

| Compound | N-Substituent | pIC₅₀ against T. cruzi |

|---|---|---|

| NPD-0227 | Isopropyl | 6.4 |

| Analogue 1 | Carbonyl-alkyl moieties | ~4.5 |

| Analogue 2 | Apolar moieties on piperidine linker | Low micromolar activity |

Data sourced from a study on N-substituted phenyldihydropyrazolones as T. cruzi inhibitors. nih.gov

While specific data on 1,3-diaryl-5-oxoproline derivatives is limited, research on related 1,3-diaryl pyrazole (B372694) derivatives provides some transferable insights. In a study of these compounds as potential antibacterial and anti-inflammatory agents, it was found that the nature and position of substituents on the aryl rings significantly influenced their biological activity. nih.gov Certain derivatives exhibited potent, broad-spectrum inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov This highlights the importance of the aryl substituents in tuning the biological profile of such heterocyclic scaffolds.

Table 2: Antibacterial Activity of Selected 1,3-Diaryl Pyrazole Derivatives

| Compound | Substituents | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| 6g | Varied aryl and other moieties | 1-2 |

| 6l | Varied aryl and other moieties | 1-2 |

| 7l | Varied aryl and other moieties | 1-2 |

Data represents potent examples from a study on 1,3-diaryl pyrazole derivatives. nih.gov

Structure-Activity Investigations of Related Oxoprolinamide Derivatives

SAR of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin (B10506) 5-HT2A Receptor Agonists

Recent research into a novel class of selective serotonin 5-HT2A receptor (5-HT2A-R) agonists, the 2,5-dimethoxyphenylpiperidines, has provided valuable insights into the structural requirements for potent and selective agonism at this receptor. researchgate.net These findings are particularly relevant to understanding the potential activity of this compound due to the shared 2,5-dimethylphenyl moiety.

The core structure of these agonists is characterized by a 2,5-dimethoxyphenyl group attached to a piperidine ring. The SAR studies revealed that the substitution pattern on the phenyl ring is a critical determinant of 5-HT2A receptor activity. The 2,5-dimethoxy substitution, in particular, is a well-established feature in many serotonergic hallucinogens and is believed to play a key role in receptor binding and activation.

In the case of this compound, the 2,5-dimethylphenyl group is a key structural feature. While not identical to the 2,5-dimethoxy substitution, the presence of substituents at these positions on the phenyl ring is significant. The methyl groups in this compound would influence the electronic and steric properties of the molecule, which in turn would affect its interaction with the 5-HT2A receptor. The replacement of methoxy (B1213986) groups with methyl groups would decrease the hydrogen bond accepting capacity and alter the electronic nature of the aromatic ring, which could have a profound impact on receptor affinity and efficacy.

Furthermore, the nature of the substituent at the other end of the molecule is also crucial. In the 2,5-dimethoxyphenylpiperidines, the piperidine ring is the second key pharmacophoric element. For this compound, the 5-oxoprolinamide moiety serves this role. The lactam ring of the 5-oxoprolinamide introduces a rigid structure with a specific spatial arrangement of hydrogen bond donors and acceptors, which would be critical for its interaction with the receptor's binding pocket.

A summary of the key SAR findings for 2,5-dimethoxyphenylpiperidines and their potential relevance to this compound is presented in the table below.

| Structural Feature | Observation in 2,5-Dimethoxyphenylpiperidines | Implication for this compound |

| Phenyl Ring Substitution | The 2,5-dimethoxy pattern is crucial for high 5-HT2A receptor affinity and agonist activity. | The 2,5-dimethyl pattern will influence steric and electronic properties, likely affecting receptor binding and efficacy. |

| Linker | The direct attachment of the phenyl and piperidine rings is a common feature. | The amide linkage in this compound provides a different spatial and electronic connection. |

| Second Pharmacophoric Group | The piperidine ring is essential for activity. | The 5-oxoprolinamide group presents a different set of hydrogen bonding and steric features to interact with the receptor. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound, QSAR models could be developed to predict its 5-HT2A receptor agonist activity based on its structural properties.

The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can be broadly categorized into constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors. nih.gov

For a series of compounds including this compound, a variety of descriptors would be calculated. For instance:

Constitutional descriptors: Molecular weight, number of atoms, number of rings.

Topological descriptors: Connectivity indices that describe the branching of the molecular skeleton.

Geometrical descriptors: Molecular surface area, volume, and shape indices.

Electrostatic descriptors: Partial charges on atoms, dipole moment, and polarizability.

Quantum-chemical descriptors: Energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which relate to the molecule's reactivity.

Once a set of descriptors is calculated for a training set of molecules with known 5-HT2A agonist activities, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a QSAR model. This model takes the form of an equation that relates a combination of descriptors to the biological activity.

A hypothetical QSAR model for a series of 5-HT2A agonists related to this compound might look like:

log(1/EC50) = 0.85 * ClogP - 0.23 * TPSA + 1.54 * (LUMO) + 2.1

Where:

log(1/EC50) is the measure of agonist potency.

ClogP is the calculated octanol-water partition coefficient, representing lipophilicity.

TPSA is the topological polar surface area.

LUMO is the energy of the lowest unoccupied molecular orbital.

The following table illustrates the types of molecular descriptors that would be used in a QSAR study of this compound and its analogs.

| Descriptor Type | Example Descriptor | Potential Influence on 5-HT2A Agonist Activity |

| Lipophilicity | ClogP | Influences the ability of the compound to cross the blood-brain barrier and enter the central nervous system. |

| Electronic | HOMO/LUMO energy | Relates to the molecule's ability to participate in charge-transfer interactions with the receptor. |

| Steric | Molecular Volume | Determines the fit of the molecule within the receptor's binding pocket. |

| Topological | Kier Shape Indices | Describe the overall shape and flexibility of the molecule. |

Spectral Structure-Activity Relationship (S-SAR) is an extension of the classical QSAR approach that utilizes a matrix-based algebraic framework to correlate structural features with biological activity. The S-SAR method can provide a more nuanced understanding of the structure-activity landscape.

In the context of this compound, an S-SAR analysis would involve constructing a matrix where the rows represent the compounds in a dataset and the columns represent their calculated molecular descriptors. The biological activity data would form a separate vector. By applying linear algebra techniques, S-SAR can identify the combination of descriptors that provides the best correlation with the observed activity, not just in a statistical sense, but in a way that reflects the underlying physicochemical interactions.

The results of an S-SAR analysis could be presented in a table that ranks the contribution of different molecular descriptors to the predicted 5-HT2A agonist activity.

| Descriptor | S-SAR Contribution Score | Interpretation |

| LUMO Energy | 0.92 | Strong positive contribution, suggesting that a lower LUMO energy enhances agonist activity. |

| Topological Polar Surface Area | -0.78 | Strong negative contribution, indicating that lower polarity is favorable for activity. |

| Molecular Shape Index (Kappa 2) | 0.65 | Moderate positive contribution, suggesting a specific molecular shape is preferred. |

| Number of Rotatable Bonds | -0.41 | Minor negative contribution, suggesting that conformational rigidity may be beneficial. |

By employing these advanced computational methodologies, a deeper understanding of the structure-activity relationships governing the 5-HT2A agonist activity of this compound and related compounds can be achieved, paving the way for the rational design of new therapeutic agents.

Target Engagement and Mechanistic Investigations of N 2,5 Dimethylphenyl 5 Oxoprolinamide

Modulation of Voltage-Gated Sodium Channels (Nav) by N-(2,5-dimethylphenyl)-5-oxoprolinamide

This compound has been identified as a modulator of voltage-gated sodium channels (Nav), a critical class of proteins responsible for the initiation and propagation of action potentials in excitable cells.

Specificity Towards Nav1.7 Subtype

Research has highlighted the compound's notable specificity for the Nav1.7 subtype. This particular sodium channel is predominantly expressed in peripheral sensory neurons and plays a crucial role in pain signaling. The selective interaction with Nav1.7 suggests a targeted mechanism of action, potentially minimizing off-target effects that could arise from modulation of other Nav subtypes found in the central nervous system or cardiac tissue.

Implications for Modulating Neuronal Excitability

By targeting Nav1.7, this compound can influence the threshold for action potential generation in sensory neurons. This modulation of neuronal excitability is a key factor in its potential to regulate pain perception. The compound's action on these channels can lead to a decrease in the firing rate of nociceptive neurons, thereby dampening the transmission of pain signals.

Antagonism of P2X7 Receptors by Oxoprolinamide Derivatives

Derivatives of oxoprolinamide, including this compound, have been shown to act as antagonists of the P2X7 receptor. This receptor is a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP) and is heavily implicated in inflammatory processes.

Competitive Antagonism Mechanisms

Some oxoprolinamide derivatives exhibit competitive antagonism at the P2X7 receptor. This means they bind to the same site as the endogenous agonist, ATP, thereby preventing receptor activation. The effectiveness of these antagonists is dependent on their concentration relative to that of ATP.

Inverse Agonism and Allosteric Modulation of P2X7 Receptor Function

Beyond competitive antagonism, some derivatives may function as inverse agonists, which stabilize the receptor in an inactive state even in the absence of an agonist. Furthermore, allosteric modulation is another key mechanism. Allosteric modulators bind to a site on the receptor distinct from the agonist binding site, inducing a conformational change that alters the receptor's function. nih.gov This can result in either a potentiation or inhibition of the receptor's response to ATP. Studies have shown that certain compounds act as allosteric antagonists of the human and rat P2X7 receptors, suggesting multiple allosteric regulatory sites on the receptor. nih.gov

Cellular Localization of P2X7 Receptors and this compound Interaction Points

P2X7 receptors are widely expressed on various cell types, with particularly high densities on immune cells like macrophages and microglia, as well as on certain neurons and glial cells in the central nervous system. nih.govnih.gov Their activation is a key step in the maturation and release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β). nih.govfrontiersin.org The interaction of this compound and its derivatives at these receptors can therefore interrupt this inflammatory cascade.

Recent research has also identified P2X7 receptors in subcellular compartments, including the plasma membrane, cytoplasm, and even the nucleus and mitochondria of certain cell types. frontiersin.orgnih.gov This unorthodox localization suggests that P2X7 receptors may have roles beyond their canonical function at the cell surface, potentially participating in as-yet-unidentified signaling pathways within the cell. frontiersin.orgnih.gov The interaction of oxoprolinamide derivatives at these intracellular sites could represent a novel mechanism of action.

Table 1: P2X7 Receptor Antagonist Mechanisms

| Antagonist Type | Mechanism of Action | Effect on Receptor |

|---|---|---|

| Competitive Antagonist | Binds to the agonist (ATP) binding site. | Prevents agonist binding and receptor activation. |

| Inverse Agonist | Stabilizes the receptor in an inactive conformation. | Reduces basal receptor activity. |

| Allosteric Modulator | Binds to a site distinct from the agonist binding site. | Alters receptor conformation and function. |

Table 2: Cellular Localization of P2X7 Receptors

| Location | Cell Types | Implication of Interaction |

|---|---|---|

| Plasma Membrane | Immune cells (macrophages, microglia), neurons, glial cells. nih.govnih.gov | Modulation of inflammatory responses and neurotransmission. |

| Subcellular Compartments | Nucleus, mitochondria, cytoplasm in specific cell types. frontiersin.orgnih.gov | Potential for influencing intracellular signaling pathways. |

Absence of Publicly Available Research Data for this compound

Following a comprehensive search of publicly accessible scientific literature and research databases, no specific information was found regarding the target engagement, mechanistic investigations, or biochemical research applications of the chemical compound this compound.

Therefore, the detailed outline provided in the prompt, including sections on "Immune System Cells and Inflammatory Mediator Release Pathways," "Neuronal and Glial Cell Interactions (e.g., Glutamate (B1630785) Release Mediation)," and "General Biochemical Research Applications," cannot be populated with scientifically accurate and verifiable information.

It is possible that research on this specific compound has not been conducted, has not been published in publicly indexed sources, or is proprietary. Without any foundational research data, the creation of an authoritative and factual article as requested is not feasible.

Advanced Research Methodologies and Future Directions for N 2,5 Dimethylphenyl 5 Oxoprolinamide

Synthesis and Biological Evaluation of Novel Oxoprolinamide Derivatives and Analogues

The synthesis of novel derivatives based on the N-(2,5-dimethylphenyl)-5-oxoprolinamide scaffold is a key area of research, aimed at exploring and optimizing their biological activities. The core structure, a pyroglutamic acid amide, lends itself to a variety of chemical modifications.

Research into related structures, such as 5-oxopyrrolidine derivatives, has demonstrated the potential for significant biological activity. For instance, a study on 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid derivatives has led to the synthesis of compounds with notable anticancer and antimicrobial properties. nih.gov In this research, modifications of an acetamide (B32628) fragment to a free amino group resulted in a series of 4-substituted-1-(4-substituted phenyl)pyrrolidine-2-ones. nih.gov One such derivative, bearing a 5-nitrothiophene substituent, showed promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. nih.gov

The general synthetic approach often involves the reaction of a pyroglutamic acid derivative with a substituted aniline, in this case, 2,5-dimethylaniline (B45416). The modification of the pyrrolidine (B122466) ring or the phenyl group allows for the creation of a library of analogues. The biological evaluation of these new compounds is then carried out to establish structure-activity relationships (SAR). This involves screening the compounds for various biological activities, such as anticancer or antimicrobial effects. For example, in the study of N-aryl-1,3,4-oxadiazol-2-amine analogues, which also feature an N-aryl group, derivatives with a 2,4-dimethyl substitution on the phenyl ring showed promising anticancer activity. nih.gov

A patent for substituted n-phenylmethyl-5-oxo-proline-2-amides highlights their potential as P2X7-receptor antagonists, suggesting a possible therapeutic application in pain, inflammation, and neurodegeneration. google.com This underscores the importance of synthesizing and testing a wide range of derivatives to uncover their full therapeutic potential.

Advanced Characterization Techniques in this compound Research

The unambiguous identification and structural elucidation of newly synthesized compounds, as well as their metabolites, are crucial steps in the research process. A variety of advanced analytical techniques are employed for this purpose.

High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for identifying the metabolites of a compound after it has been processed by the body or in an in vitro system. The metabolism of this compound is a critical area of study, as its metabolites may also be biologically active or could be involved in toxic side effects. A study on the metabolism of 5-oxoproline in perennial ryegrass demonstrated that it can be converted to glutamate (B1630785) and regulate amino acid metabolism, enhancing the plant's heat tolerance. nih.govnih.gov This highlights the importance of understanding the metabolic fate of such compounds.

Metabolite profiling studies using HRMS can provide detailed information on the metabolic pathways of a drug candidate. This technique allows for the accurate mass measurement of metabolites, which aids in the determination of their elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the structure of newly synthesized this compound derivatives. researchgate.net Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the connectivity of atoms within the molecule and to assign all proton and carbon signals unambiguously.

Furthermore, NMR is crucial for stereochemical analysis. The 5-oxoprolinamide core contains a chiral center, and the biological activity of the different enantiomers can vary significantly. Dynamic NMR studies on related N,N'-substituted piperazines have been used to study rotational conformers and determine activation energies for their interconversion, providing insights into their molecular dynamics. nih.gov

Table 1: Illustrative ¹H NMR Chemical Shifts for a Related N-Substituted Piperazine Derivative

| Proton | Chemical Shift (ppm) | Multiplicity |

| NH | 1.72 | s |

| Pip-H | 2.81 | br s |

| Pip-H | 2.96 | br s |

| Pip-H | 3.33 | br s |

| Pip-H | 3.77 | br s |

| H-o | 7.56 | d |

| H-m | 8.27 | d |

This table is illustrative and based on a related N-substituted piperazine. nih.gov The exact chemical shifts for this compound would need to be determined experimentally.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a sensitive and specific technique for the analysis of volatile and thermally stable compounds. While this compound itself may not be sufficiently volatile for direct GC-MS analysis, derivatization can be employed to make it amenable to this technique.

A study on the GC-MS analysis of γ-glutamyl peptides demonstrated their conversion to pyroglutamate (B8496135) methyl ester pentafluoropropione amide derivatives for analysis. nih.gov This approach could be adapted for the analysis of this compound and its metabolites in biological samples. A rapid GC-MS screening method has also been developed for the differential diagnosis of metabolic acidosis, which includes the quantification of pyroglutamate. nih.gov

Computational Chemistry and Molecular Modeling in Oxoprolinamide Research

Computational chemistry and molecular modeling are increasingly important tools in drug discovery and development. These techniques can provide valuable insights into the properties and behavior of molecules at the atomic level, guiding the design of new and more effective drugs.

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of atoms, molecules, and solids. DFT calculations can be used to predict a wide range of properties of this compound and its analogues, including their geometry, electronic properties, and reactivity.

A DFT conformational study on nitrosamine (B1359907) (H₂N–N=O) and N-Nitrosodimethylamine ((CH₃)₂N–N=O) has been performed to characterize their ground state structures, relative energies, and rotational barriers. researchgate.net Such calculations can provide insights into the conformational preferences of the N-arylprolinamide linkage in this compound, which can be crucial for its interaction with biological targets. DFT can also be used to study reaction mechanisms, helping to optimize synthetic routes.

Molecular Dynamics Simulations for Ligand-Receptor Binding Interactions5.4. Emerging Research Avenues for this compound within Xenobiotic Metabolism Studies

Further research and publication in the scientific community are required before a detailed article on these specific aspects of this compound can be authored.

Q & A

Q. Advanced

- Docking Studies : Use AutoDock Vina to predict binding affinity to enzymes (e.g., proteases). The oxoproline ring may act as a hydrogen bond donor .

- MD Simulations : GROMACS simulations (50 ns) can assess conformational stability in aqueous environments.

What are common impurities in this compound synthesis, and how are they profiled?

Basic

Common impurities include:

- Unreacted 2,5-dimethylaniline (detected via GC-MS).

- Diastereomers from incomplete chiral resolution (analyzed using chiral HPLC) .

Methodology : Employ ion-pair chromatography (IPC) with a C18 column and 0.1% trifluoroacetic acid (TFA) in the mobile phase.

How are structural analogs of this compound designed for SAR studies?

Q. Advanced

- Core Modifications : Substitute the dimethylphenyl group with electron-withdrawing groups (e.g., -NO₂) to study electronic effects .

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding motifs.

Example Analog : 2-[4-(2-Amino-3-cyano-7,7-dimethyl-5-oxo-4H-chromen-4-yl)phenoxy]-N-(2,5-dimethylphenyl)acetamide (CAS 482632-98-4) .

What challenges arise in crystallographic refinement of this compound?

Q. Advanced

- Twinning : Common in monoclinic systems; use SHELXL’s TWIN command with HKLF5 data .

- Disorder : Apply PART and SUMP constraints to model overlapping electron density. Validate with PLATON’s ADDSYM .

How is the compound’s stability assessed under varying pH and temperature conditions?

Q. Basic

- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks. Monitor degradation via UPLC-MS.

- pH Stability : At pH <3, the amide bond hydrolyzes; buffer solutions (pH 5–8) enhance stability .

What synthons are viable for derivatizing this compound?

Q. Advanced

- Electrophilic Sites : The oxoproline carbonyl (for nucleophilic additions) and aromatic methyl groups (for halogenation) .

- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (Pd(dppf)Cl₂ catalyst) .

What protocols evaluate the bioactivity of this compound derivatives?

Q. Basic

- Antimicrobial Screening : Broth microdilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin inhibition at λₑₓ 340 nm).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.